molecular formula C6H11FO4S B12340440 3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate CAS No. 1481690-52-1

3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate

Cat. No.: B12340440
CAS No.: 1481690-52-1
M. Wt: 198.21 g/mol
InChI Key: ISMGDABABBATQE-UHFFFAOYSA-N
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Description

3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate is an organic compound with the molecular formula C6H11FO4S and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a fluorine atom attached to a tetrahydropyran ring, which is further substituted with a methanesulfonate group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate typically involves the fluorination of tetrahydropyran derivatives followed by sulfonation. One common method includes the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting fluorinated compound is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluorotetrahydro-2H-pyran-4-yl methanesulfonate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. These properties make the compound useful in modifying biological molecules and studying enzyme-catalyzed processes .

Comparison with Similar Compounds

  • cis-3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate
  • trans-3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate
  • 4-Fluorotetrahydro-2H-pyran

Comparison:

3-Fluorotetrahydro-2H-pyran-4-yl methanesulfonate stands out due to its unique combination of a fluorine atom and a methanesulfonate group, making it a versatile compound in various chemical and biological applications.

Properties

CAS No.

1481690-52-1

Molecular Formula

C6H11FO4S

Molecular Weight

198.21 g/mol

IUPAC Name

(3-fluorooxan-4-yl) methanesulfonate

InChI

InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3

InChI Key

ISMGDABABBATQE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCOCC1F

Origin of Product

United States

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